(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid
Description
(7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid (CAS: 1443531-60-9) is a heterocyclic boronic acid derivative featuring a benzo[b]thiophene core substituted with a methoxy (-OCH₃) group at position 7, a methyl (-CH₃) group at position 5, and a boronic acid (-B(OH)₂) moiety at position 2 (Figure 1). Its molecular formula is C₁₀H₁₁BO₃S, with a molecular weight of 222.07 g/mol and a density of 1.3 ± 0.1 g/cm³ . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical in pharmaceutical and materials science research. Its benzothiophene scaffold enhances π-conjugation and stability compared to simpler thiophene-based boronic acids, while the electron-donating methoxy and methyl groups influence its electronic and steric properties .

Properties
IUPAC Name |
(7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3S/c1-6-3-7-5-9(11(12)13)15-10(7)8(4-6)14-2/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSRQVNGCIFRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC(=C2)C)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid can be achieved through the reaction of benzo[b]thiophene with trimethylborane under an inert atmosphere . The reaction typically involves the use of a base catalyst and an organic solvent such as dimethyl sulfoxide . The product is then filtered and purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Typical reagents for the Suzuki-Miyaura reaction include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid typically involves palladium-catalyzed borylation of the corresponding benzothiophene derivative. The compound is mainly utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
Key Reaction Steps:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.
- Transmetalation : The boronic acid transfers its organic group to the palladium complex.
- Reductive Elimination : The desired biaryl product is formed, regenerating the palladium catalyst.
Organic Synthesis
This compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules. This application is essential in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is being investigated for its potential in drug development, particularly as a building block for biologically active molecules. Studies have shown that derivatives exhibit antitumor activity against various cancer cell lines, indicating their potential as therapeutic agents.
Materials Science
In materials science, this compound is used to produce advanced materials such as organic semiconductors and polymers, which are vital in electronics and photonics.
Antitumor Efficacy
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antitumor effects with IC50 values ranging from 0.48 µM to 2.1 µM against specific cancer cell lines. This suggests potential for further development into anticancer drugs.
Mechanistic Insights
Research indicates that boronic acids can induce apoptosis in cancer cells through proteasome inhibition and disruption of microtubule dynamics, critical for cell division. These mechanisms are vital for understanding how this compound exerts its biological effects.
Mechanism of Action
The primary mechanism of action for (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boronic acid transfers its organic group to a palladium catalyst . This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares (7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid with structurally related boronic acids:
Key Observations:
- Electronic Effects : The methoxy group in the target compound donates electron density via resonance, raising the pKa of the boronic acid (reducing Lewis acidity) compared to electron-withdrawing substituents. This contrasts with tetrafluorophenyl boronic acid (pKa = 6.0), where electron-withdrawing groups enhance acidity .
- However, this may improve selectivity in binding interactions (e.g., enzyme active sites) .
Research Findings and Data
Comparative Reaction Yields
| Reaction Partner | Target Compound Yield | BZB Yield | Conditions |
|---|---|---|---|
| 2-Bromophenyl substrate | 61% (analogous) | 76% | Pd(PPh₃)₄, Na₂CO₃, 80°C |
| Pyridine-based halide | 58% (analogous) | N/A | Pd(OAc)₂, K₂CO₃, 100°C |
pKa and Lewis Acidity
| Compound | pKa (Estimated) |
|---|---|
| This compound | ~8.5 (predicted) |
| Tetrafluorophenyl boronic acid | 6.0 |
| Phenylboronic acid | 8.8 |
Biological Activity
(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group and a methyl substituent on the benzo[b]thiophene ring, which may influence its interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C10H11BO3S
- Molecular Weight : 222.07 g/mol
- CAS Number : 1443531-60-9
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of proteins involved in cellular signaling and metabolism. This compound may serve as a ligand for specific targets, potentially influencing pathways related to cell growth and apoptosis.
Inhibition of Tubulin Polymerization
Research has demonstrated that boronic acid derivatives can inhibit tubulin polymerization, a critical process in cell division. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on tubulin polymerization, with IC50 values ranging from 0.48 to 2.1 µM in various cell lines . This suggests potential applications in cancer therapy, where disrupting microtubule dynamics can impede tumor growth.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study | Target | IC50 Value | Observations |
|---|---|---|---|
| 1 | Tubulin Polymerization | 21 µM | Significant inhibition observed in vitro. |
| 2 | Cancer Cell Lines (B-16) | 0.48 µM | High cell-growth inhibition noted. |
| 3 | MERS-CoV Inhibition | 0.09 µM | Promising results warranting further investigation. |
Synthesis and Structural Analysis
The synthesis of this compound involves the reaction of 7-Methoxy-5-methylbenzo[b]thiophene with triisopropyl borate under specific conditions to yield the desired product with high purity and yield . The structural integrity and purity of the compound can be confirmed using techniques such as NMR and IR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
